Piperidin-1-yl(pyridin-2-yl)acetonitrile
Description
Significance of Alpha-Substituted Acetonitrile (B52724) Derivatives in Synthetic Chemistry
Alpha-substituted acetonitriles, particularly α-aminonitriles, are versatile intermediates in organic synthesis. The nitrile group, with its linear geometry and strong electron-withdrawing nature, can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. This versatility makes α-aminonitriles valuable precursors for the synthesis of α-amino acids, which are the fundamental building blocks of proteins, as well as various nitrogen-containing heterocyclic compounds.
The Strecker reaction, first reported in 1850, is a classic and highly effective multicomponent reaction for the synthesis of α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. wikipedia.org This one-pot synthesis is renowned for its efficiency and atom economy. Modern variations of the Strecker synthesis often employ safer cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) and can be catalyzed by a range of Lewis acids or organocatalysts to achieve high yields and, in some cases, enantioselectivity. nih.gov
Pervasive Role of Piperidine (B6355638) and Pyridine (B92270) Moieties in Advanced Organic Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry. The piperidine and pyridine rings are two of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.
The piperidine ring is a saturated six-membered heterocycle that is a core structural component in a vast number of alkaloids and synthetic drugs. mdpi.com Its conformational flexibility and ability to engage in hydrogen bonding and other non-covalent interactions contribute to its prevalence in biologically active molecules.
The pyridine ring, an aromatic six-membered heterocycle, is another privileged structure in medicinal chemistry. mdpi.com Its aromaticity, electron-deficient nature, and ability to act as a hydrogen bond acceptor make it a key component in numerous drugs with a wide range of therapeutic applications. The pyridine nucleus is also a versatile synthetic handle, allowing for functionalization at various positions around the ring.
Contextualizing Piperidin-1-yl(pyridin-2-yl)acetonitrile within Contemporary Chemical Research
This compound, with its molecular formula C12H15N3 and a molecular weight of 201.27 g/mol , embodies the convergence of the aforementioned chemical themes. It is an α-aminonitrile where the amino group is part of a piperidine ring and is further substituted with a pyridin-2-yl group at the α-carbon.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structure strongly suggests its synthesis via a three-component Strecker-type reaction. This would likely involve the reaction of 2-pyridinecarboxaldehyde, piperidine, and a cyanide source. researchgate.net The resulting molecule holds potential as an intermediate for the synthesis of more complex molecules, leveraging the reactivity of the nitrile group and the possibility of further functionalization on both the piperidine and pyridine rings. Given the established biological significance of both piperidine and pyridine scaffolds, this compound and its derivatives are of interest for screening in various biological assays to explore their potential therapeutic applications.
Interactive Data Tables
Below are interactive tables detailing the key properties of this compound and a plausible synthetic route.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| CAS Number | 56707-14-3 |
| Canonical SMILES | C1CCN(CC1)C(C#N)C2=CC=CC=N2 |
| InChI Key | LBPWEPIMAIYVSI-UHFFFAOYSA-N |
Table 2: Plausible Three-Component Synthesis via Strecker Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 2-Pyridinecarboxaldehyde | Piperidine | Cyanide Source (e.g., KCN, TMSCN) | This compound |
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-yl-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-6-2-3-7-14-11)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQISXHFCNVLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Piperidin 1 Yl Pyridin 2 Yl Acetonitrile
Strategies for Carbon-Carbon Bond Formation at the Acetonitrile (B52724) Alpha-Position
The creation of the bond between the pyridine (B92270) ring and the cyano-substituted carbon is a key step in the synthesis. Various classical and modern organic reactions can be adapted for this purpose, focusing on generating a nucleophilic acetonitrile equivalent that attacks an electrophilic pyridine precursor, or vice-versa.
The Strecker synthesis, first reported in 1850, is a foundational multi-component reaction for preparing α-amino nitriles. researchgate.netmdpi.comacs.org The classic reaction involves an aldehyde or ketone, an amine, and a cyanide source. researchgate.net For the synthesis of Piperidin-1-yl(pyridin-2-yl)acetonitrile, this would translate to a one-pot reaction between pyridine-2-carbaldehyde, piperidine (B6355638), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netacs.org
The reaction mechanism proceeds through the initial condensation of pyridine-2-carbaldehyde and piperidine to form a pyridin-2-ylmethylene-piperidin-1-ium intermediate. This iminium ion is highly electrophilic and is subsequently attacked by the cyanide nucleophile to yield the target α-amino nitrile. organic-chemistry.orgmasterorganicchemistry.com The reaction is often promoted by acid, which catalyzes the formation of the imine. organic-chemistry.org Numerous variations of the Strecker reaction have been developed, employing different catalysts and conditions to improve yields and efficiency. mdpi.comorganic-chemistry.org
Table 1: Selected Catalysts and Conditions for Strecker-Type Reactions
| Catalyst/Promoter | Cyanide Source | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Formic Acid | TMSCN | Water | Room Temp. | Activates carbonyl via hydrogen bonding. mdpi.com |
| Sulfated Polyborate | TMSCN | Solvent-free | Room Temp. | High yields, reusable catalyst. mdpi.com |
| Montmorillonite KSF clay | KCN/AcOH | Dichloromethane | Room Temp. | Heterogeneous catalyst, simple workup. organic-chemistry.org |
| β-Cyclodextrin | KCN/NH4Cl | Water | 50 °C | Supramolecular catalysis in neutral water. organic-chemistry.org |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration. bhu.ac.inrsc.org This reaction is a cornerstone for C-C bond formation. bhu.ac.insciensage.info In the context of synthesizing the target compound, a modified Knoevenagel approach could be envisioned. For instance, pyridine-2-carbaldehyde can react with an activated acetonitrile derivative, such as an aryl acetonitrile, in the presence of a catalyst.
A related and more direct strategy is the "borrowing hydrogen" (BH) catalysis. acs.org In this process, a metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes a Knoevenagel-type condensation with a nucleophile, like an aryl acetonitrile. The catalyst then returns the hydrogen to the resulting α,β-unsaturated nitrile intermediate to yield the final alkylated product. acs.org This method allows for the use of benzyl (B1604629) alcohols as coupling partners with aryl acetonitriles. acs.org
The general mechanism for Knoevenagel condensation involves a base catalyst that deprotonates the active methylene (B1212753) compound (the acetonitrile derivative) to form a carbanion. rsc.orgnih.gov This nucleophile then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated, and a subsequent elimination of water yields the unsaturated product. nih.gov
Table 2: Conditions for Knoevenagel Condensation and Related Reactions
| Catalyst | Base | Solvent | Temperature | Substrates |
|---|---|---|---|---|
| Amino-bifunctional frameworks | - | Ethanol (B145695) | Room Temp. | Benzaldehyde derivatives, malononitrile. nih.gov |
| Ammonium (B1175870) acetate (B1210297) | - | Solvent-free | Room Temp. | Aromatic aldehydes, active methylene compounds. bhu.ac.in |
| Piperidine/AcOH | - | Benzene (B151609) | 80 °C | Aldehydes, malonates. acs.org |
| TiCl4-Pyridine | - | CH2Cl2 | Room Temp. | Aldehydes, malonates. acs.org |
Beyond the specific named reactions above, the core transformation relies on the principles of nucleophilic addition to a C=O (carbonyl) or C=N (imine) double bond. chemistrysteps.commasterorganicchemistry.com The partial positive charge on the carbon atom of these functional groups makes them susceptible to attack by electron-rich nucleophiles. chemistrysteps.com
One strategy involves the deprotonation of a precursor like pyridin-2-ylacetonitrile with a strong base to form a potent carbon nucleophile. This anion could then, in principle, be added to an electrophilic source of the piperidine moiety. A more common approach, however, mirrors the second step of the Strecker synthesis: the addition of a cyanide nucleophile to an iminium ion pre-formed from piperidine and pyridine-2-carbaldehyde. libretexts.org
Another advanced method generates a silyl ketene imine from acetonitrile using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. This silyl ketene imine, generated in situ, serves as a competent nucleophile that can add to electrophiles like acetals or nitrones, which are activated by residual TMSOTf acting as a Lewis acid. richmond.edu
Table 3: Examples of Nucleophilic Addition Strategies
| Nucleophile | Electrophile | Activating Agent/Catalyst | Key Feature |
|---|---|---|---|
| Cyanide ion (e.g., from KCN) | Iminium ion | Acid | Core of the Strecker reaction. masterorganicchemistry.com |
| Primary Amine | Aldehyde/Ketone | Acid | First step of imine formation. libretexts.org |
| Silyl ketene imine (from MeCN) | Acetal or Nitrone | TMSOTf | In situ generation of a potent acetonitrile-derived nucleophile. richmond.edu |
Incorporation of Piperidine and Pyridine Rings
The assembly of the final molecule requires methods to introduce the two distinct heterocyclic rings. This can be achieved by either starting with the rings already formed and connecting them, or by forming one of the rings as part of the reaction sequence.
The piperidine ring is most commonly integrated via nucleophilic substitution, where the nitrogen atom of piperidine acts as the nucleophile. This N-alkylation reaction typically involves reacting piperidine with an electrophile containing the pyridin-2-ylacetonitrile framework, such as 2-bromo(pyridin-2-yl)acetonitrile.
The reaction is often carried out in the presence of a base to neutralize the acid (HBr) formed during the reaction. researchgate.net Common bases include potassium carbonate (K2CO3) or hindered organic bases like N,N-diisopropylethylamine (Hunig's base). researchgate.netnih.gov Solvents such as acetonitrile or dimethylformamide (DMF) are frequently used. researchgate.netnih.gov To prevent the formation of a quaternary ammonium salt from over-alkylation, reaction conditions can be controlled, for instance, by the slow addition of the alkylating agent to ensure the secondary amine is always in excess. researchgate.net
Table 4: General Conditions for N-Alkylation of Piperidine
| Alkylating Agent | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Alkyl Bromide/Iodide | None (forms salt) | Acetonitrile | Room Temp. | Slow addition of halide is recommended. researchgate.net |
| Alkyl Halide | K2CO3 | DMF | Room Temp. | Common conditions for amine alkylation. researchgate.net |
| Alkyl Halide | N,N-diisopropylethylamine | Acetonitrile | Room Temp. | Uses a non-nucleophilic organic base. researchgate.net |
The direct C-H functionalization of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution and can lead to catalyst poisoning through coordination with the nitrogen atom. rsc.orgresearchgate.netbohrium.com Consequently, multistep syntheses using pre-functionalized pyridines are a primary strategy. rsc.orgresearchgate.net
Common starting materials include pyridine derivatives with functional groups at the 2-position, such as pyridine-2-carbaldehyde (for Strecker or Knoevenagel reactions), 2-halopyridines (for nucleophilic aromatic substitution or cross-coupling), or methyl picolinate. The hydrogenation of substituted pyridines is a robust method for creating the corresponding piperidines, often with high stereoselectivity. nih.govwhiterose.ac.uk For example, a suitably substituted pyridine can be synthesized and then reduced in a later step to form the piperidine ring. whiterose.ac.uk Multicomponent reactions offer another powerful route to construct highly functionalized pyridine rings from simple acyclic precursors in a single step. researchgate.netsemanticscholar.org
Table 5: Selected Synthetic Strategies Involving Pyridine
| Starting Material | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Nucleophilic Aromatic Substitution | Piperazine, K2CO3 | 2-Piperazinyl-pyridine derivative. nih.gov |
| Pyridine | Hydrogenation | PtO2, H2 | Piperidine. whiterose.ac.uk |
| Aldehydes, NH4OAc | Oxidative Cyclization | Air (oxidant) | Substituted Pyridines. researchgate.net |
Hydrogenation and Reduction Strategies for Piperidine Ring Formation from Pyridine Precursors
The formation of the piperidine ring from a pyridine precursor is a fundamental transformation in the synthesis of this compound. This is typically achieved through catalytic hydrogenation, a process that reduces the aromatic pyridine ring to a saturated piperidine ring. A variety of catalysts and hydrogen sources can be employed for this purpose, each with its own set of advantages regarding efficiency, selectivity, and reaction conditions.
One prominent method involves the use of rhodium-based catalysts. For instance, the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source and a catalyst generated in situ from [RhCp*Cl2]2 has been reported for the synthesis of piperidine derivatives. dicp.ac.cnliv.ac.uk This method offers a mild and effective route for the reduction of pyridinium (B92312) salts. dicp.ac.cn Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst at ambient temperature and pressure also presents a sustainable approach to piperidine synthesis from pyridine. nih.gov
Platinum-based catalysts, such as platinum(IV) oxide (PtO2), are also effective for the catalytic hydrogenation of substituted pyridines. asianpubs.org These reactions are typically carried out under a hydrogen gas atmosphere in a protic solvent like glacial acetic acid. asianpubs.orgresearchgate.net The use of PtO2 allows for the reduction of the pyridine ring under relatively mild conditions. asianpubs.org
Iridium-catalyzed ionic hydrogenation of pyridines represents another robust method for obtaining functionalized piperidines. chemrxiv.org This approach is particularly valuable due to its tolerance of various functional groups that might be sensitive to other reduction methods. chemrxiv.org
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reduction, which is a critical consideration in the synthesis of complex molecules.
Table 1: Comparison of Catalysts for Hydrogenation of Pyridine Precursors
| Catalyst | Hydrogen Source | Typical Conditions | Key Features |
|---|---|---|---|
| Rhodium complexes (e.g., [RhCp*Cl2]2) | Formic acid/triethylamine | Mild temperature | Effective for transfer hydrogenation of pyridinium salts. dicp.ac.cnliv.ac.uk |
| Platinum(IV) oxide (PtO2) | Hydrogen gas (50-70 bar) | Room temperature, glacial acetic acid | Mild and effective for a range of substituted pyridines. asianpubs.orgresearchgate.net |
| Iridium(III) complexes | Dihydrogen | Low catalyst loading | High functional group tolerance. chemrxiv.org |
| Ruthenium complexes | Hydrogen gas | High temperature and pressure | Effective for various pyridine derivatives. researchgate.net |
| Nickel catalysts | Hydrogen gas | High temperature (170-200°C) | Commonly used for the preparation of piperidine. researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalytic methods are central to the efficient and selective synthesis of this compound. These approaches facilitate the key bond-forming steps, including the formation of the carbon-nitrogen bond between the piperidine and pyridine rings and the activation of the acetonitrile moiety.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Nitrogen or Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.org This reaction can be envisioned as a key step in the synthesis of this compound, involving the coupling of a piperidine nucleophile with a 2-halopyridine derivative bearing the acetonitrile group. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the ancillary ligand.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperidine and regenerate the Pd(0) catalyst. wikipedia.org
The selection of the phosphine ligand is critical for the efficiency and scope of the reaction. Sterically hindered and electron-rich ligands are often employed to promote the reductive elimination step and prevent side reactions. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org
Table 2: Common Ligands for Palladium-Catalyzed C-N Cross-Coupling
| Ligand | Structure | Key Features |
|---|---|---|
| Josiphos | Ferrocene-based diphosphine | Effective for a wide range of amination reactions. |
| Xantphos | Xanthene-based diphosphine | Wide bite angle, promotes reductive elimination. |
| RuPhos | Biaryl monophosphine | High activity for coupling with hindered amines. |
| BrettPhos | Biaryl monophosphine | Effective for a broad range of substrates, including heteroaryl chlorides. |
| BINAP | Biaryl diphosphine | One of the earliest effective ligands for Buchwald-Hartwig amination. wikipedia.org |
Base-Catalyzed Reactions for Acetonitrile Activation
The synthesis of this compound can also be approached through a base-catalyzed nucleophilic aromatic substitution (SNAr) reaction. In this scenario, piperidine, being a secondary amine, acts as a nucleophile that attacks an activated 2-substituted pyridine. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The presence of an electron-withdrawing group at the 2-position, such as a halogen or another good leaving group, facilitates this reaction.
The mechanism involves the formation of a high-energy anionic intermediate (Meisenheimer complex) through the addition of the nucleophile to the pyridine ring. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. Resonance forms that place the negative charge on the electronegative nitrogen atom contribute significantly to the stability of the intermediate when the attack occurs at the 2- or 4-position. stackexchange.com The reaction is typically promoted by a base, which can deprotonate the piperidine to increase its nucleophilicity or assist in the departure of the leaving group.
Pyridine bases themselves can act as catalysts in nucleophilic substitution reactions, often through a nucleophilic catalysis mechanism. rsc.org In the context of acetonitrile activation, a strong base can deprotonate the α-carbon of acetonitrile, generating a carbanion that can then act as a nucleophile.
Application of Phase Transfer Catalysis in Heterocyclic Ring Construction
Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This methodology can be particularly useful in the synthesis of heterocyclic compounds like this compound, especially when dealing with ionic intermediates or reagents with limited solubility in a single solvent.
In the context of this synthesis, PTC could be employed in the N-alkylation of a pyridine precursor with a piperidine-containing fragment or vice versa. A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, facilitates the transfer of a reactive anion from the aqueous or solid phase to the organic phase where the reaction occurs. For example, a pyridinium salt could be formed in the organic phase and subsequently reduced under phase-transfer conditions.
Sulphoxide-substituted pyridines have been shown to act as effective phase-transfer catalysts for nucleophilic displacement and alkylation reactions. rsc.org This highlights the potential for using tailored catalysts to enhance the efficiency of specific synthetic steps.
Optimization of Reaction Conditions for Targeted this compound Synthesis
The successful synthesis of this compound with high yield and purity relies heavily on the careful optimization of reaction conditions. Among the various parameters, the choice of the solvent system plays a pivotal role in influencing reaction efficiency and selectivity.
Solvent System Effects on Reaction Efficiency and Selectivity
The solvent can significantly impact the rates and outcomes of chemical reactions by influencing the solubility of reactants and catalysts, the stability of intermediates and transition states, and the course of the reaction pathway.
In the case of palladium-catalyzed cross-coupling reactions , the solvent can affect the stability and activity of the palladium catalyst. whiterose.ac.uk Coordinating solvents can compete with the ligands for binding to the palladium center, which can either be beneficial or detrimental depending on the specific reaction. Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF. acsgcipr.org The use of aqueous solvent systems in some palladium-catalyzed aminations has also been reported, offering potential environmental benefits. nih.gov
For nucleophilic aromatic substitution reactions , the solvent's polarity is a key factor. Polar aprotic solvents, such as DMF or DMSO, are generally preferred as they can solvate cations while leaving the nucleophile relatively "bare" and more reactive. Polar protic solvents, like alcohols or water, can solvate both the nucleophile and the leaving group, which can sometimes slow down the reaction rate by stabilizing the reactants more than the transition state. youtube.com
Table 3: General Effects of Solvent Type on Key Reaction Classes
| Reaction Type | Solvent Class | General Effect on Reaction Rate and Selectivity |
|---|---|---|
| Palladium-Catalyzed C-N Coupling | Aprotic, non-polar to moderately polar (e.g., Toluene, Dioxane) | Generally good solubility for reactants and catalysts. Can influence ligand exchange and reductive elimination steps. whiterose.ac.ukacsgcipr.org |
| Polar aprotic (e.g., DMF, DMSO) | Can increase reaction rates by stabilizing charged intermediates. | |
| Nucleophilic Aromatic Substitution (SNAr) | Polar aprotic (e.g., DMF, DMSO) | Favors SNAr by solvating the counter-ion of the nucleophile, increasing its reactivity. |
| Polar protic (e.g., Ethanol, Water) | Can slow down SNAr by solvating the nucleophile through hydrogen bonding, reducing its reactivity. youtube.com |
The optimal solvent system for the synthesis of this compound would need to be determined empirically, taking into account the specific synthetic route and the nature of the reactants and catalysts involved.
Catalyst Selection and Loading Optimization
The selection of an appropriate catalyst is crucial for optimizing the Strecker synthesis of α-aminonitriles, influencing both reaction rate and product yield. A variety of catalysts, including Lewis acids, organocatalysts, and metal complexes, have been demonstrated to be effective for this transformation. nih.govjocpr.com
Catalyst Selection: Research has shown that mild Lewis acids are particularly effective. For instance, indium metal has been identified as a highly efficient catalyst for the three-component synthesis of α-aminonitriles in aqueous media. nih.gov The catalytic cycle likely involves indium acting as a Lewis acid to facilitate the formation of the pyridin-2-yl-methaniminium ion from the condensation of Pyridine-2-carbaldehyde and Piperidine. This activation makes the iminium intermediate more electrophilic and susceptible to nucleophilic attack by the cyanide ion. nih.gov
Other successful catalysts include various metal salts and complexes. A pyridine dicarboxylic acid guanidine–cobalt complex and uranyl acetate have been shown to effectively catalyze the coupling of aldehydes, amines, and potassium cyanide. jocpr.com Palladium complexes, specifically those with N-heterocyclic carbene (NHC) ligands, have also been employed as Lewis acid catalysts, promoting the reaction at room temperature. organic-chemistry.org The choice of catalyst can depend on the specific substrates and desired reaction conditions, such as solvent choice and temperature.
Loading Optimization: The amount of catalyst, or catalyst loading, is a critical parameter to optimize for maximizing yield while minimizing cost and potential side reactions. Studies on similar Strecker reactions have explored a range of catalyst loadings. For example, in a reaction between benzaldehyde and aniline with KCN, catalyst concentrations for a cobalt complex and uranyl acetate were optimized. jocpr.com Initial trials might begin with a higher loading, such as 20 mol%, to ensure the reaction proceeds. Subsequent experiments then systematically reduce the catalyst amount to identify the minimum effective concentration. jocpr.com For the indium-catalyzed synthesis of various α-aminonitriles, a loading of 10 mol% was found to be effective. nih.gov In the optimization for the reaction of benzaldehyde and aniline, it was found that reducing the catalyst loading from 20 mol% to 3 mol% (for the cobalt complex) and 5 mol% (for uranyl acetate) still provided excellent product yields of 93% and 90%, respectively. jocpr.com This demonstrates that even low catalyst loadings can be highly efficient.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| PD-Co Complex | 20 | Acetonitrile | 93 | jocpr.com |
| PD-Co Complex | 10 | Acetonitrile | 93 | jocpr.com |
| PD-Co Complex | 5 | Acetonitrile | 93 | jocpr.com |
| PD-Co Complex | 3 | Acetonitrile | 93 | jocpr.com |
| Uranyl Acetate | 20 | Acetonitrile | 90 | jocpr.com |
| Uranyl Acetate | 10 | Acetonitrile | 90 | jocpr.com |
| Uranyl Acetate | 5 | Acetonitrile | 90 | jocpr.com |
| Indium | 10 | Water | 79-98 (for various substrates) | nih.gov |
Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics
Temperature and pressure are fundamental physical parameters that can significantly influence the rate (kinetics) and equilibrium position (thermodynamics) of the Strecker reaction.
Temperature Influence: According to the Arrhenius equation, increasing the reaction temperature generally leads to a higher reaction rate constant, thus accelerating the formation of the product. youtube.com This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. youtube.com Kinetic studies on the formation of related Strecker aldehydes have shown a strong dependence on temperature; for instance, in the kilning of malt, the concentration of Strecker aldehydes was lowest at 65°C and highest at 90°C. reading.ac.uk For catalyzed Strecker reactions, a moderate temperature, such as 50°C, has been found to be effective, suggesting a balance between achieving a sufficient reaction rate and preventing potential degradation of reactants or products. jocpr.com
| Reactants | Temperature (°C) | Effect on Reaction | Reference |
|---|---|---|---|
| General Aldehyde, Amine, Cyanide | 50 | Effective for high yield with Co-complex catalyst | jocpr.com |
| Green Malt Precursors | 65 | Lowest concentration of Strecker aldehydes formed | reading.ac.uk |
| Green Malt Precursors | 78 | Intermediate concentration of Strecker aldehydes formed | reading.ac.uk |
| Green Malt Precursors | 90 | Highest concentration of Strecker aldehydes formed | reading.ac.uk |
Pressure Influence: The influence of pressure is most significant for reactions involving gaseous components where the number of moles of gas changes between reactants and products. The Strecker synthesis of this compound is typically carried out in the liquid phase, making the reaction kinetics and thermodynamics largely independent of external pressure. While very high pressures can slightly alter reaction rates and equilibria in liquid systems, for most standard laboratory and industrial syntheses of α-aminonitriles, pressure is not considered a primary variable for process optimization. youtube.com The focus remains on optimizing catalyst, solvent, and temperature.
Chemical Reactivity and Transformational Pathways of Piperidin 1 Yl Pyridin 2 Yl Acetonitrile
Reactivity at the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule, characterized by a carbon-nitrogen triple bond, is a primary site of reactivity. The electrophilic nature of the nitrile carbon makes it a target for nucleophiles, while the nitrogen can be protonated under acidic conditions, enhancing this electrophilicity. libretexts.org
Cyanide Reactivity as a Nucleophile or a Synthon for Cyanation
While the nitrile group itself is generally considered an electrophile, the alpha-carbon (the carbon atom adjacent to the nitrile group) can be deprotonated to form a carbanion. This carbanion acts as a potent nucleophile. In the case of α-aryl-α-pyridyl-(2)-acetonitriles, this reactivity is exploited in synthetic procedures. For instance, the synthesis of α-phenyl-α-pyridyl-(2)-acetonitrile involves the deprotonation of benzyl (B1604629) cyanide with a strong base like sodium amide, followed by reaction with 2-chloropyridine. google.com This demonstrates the nucleophilic character of the carbanion derived from an acetonitrile derivative.
The nitrile group can also serve as a synthon for cyanation, although direct evidence for Piperidin-1-yl(pyridin-2-yl)acetonitrile is limited. Generally, this involves the transfer of the cyanide group to another molecule, a reaction pathway that is less common than nucleophilic addition to the nitrile carbon.
Hydrolysis and Amidation Reactions of the Nitrile Group
The nitrile group of pyridylacetonitrile derivatives can undergo hydrolysis under both acidic and alkaline conditions to yield amides and subsequently carboxylic acids. nih.govfiveable.mepressbooks.pub For example, the alkaline hydrolysis of alkyl derivatives of (pyridyl-2)acetonitriles with potassium hydroxide (B78521) in ethanol (B145695) results in the formation of the corresponding amides. nih.gov A similar transformation is seen with α-phenyl-α-pyridyl-(2)-acetonitrile, which is converted to α-phenyl-α-pyridyl-(2)-acetamide using concentrated sulfuric acid. google.com This reaction proceeds through the initial formation of an amide intermediate. pressbooks.pub
Table 1: Hydrolysis and Amidation of Related Acetonitrile Compounds
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Alkyl derivatives of (pyridyl-2)acetonitriles | KOH/EtOH | Corresponding amides | nih.gov |
Reductive Transformations of the Nitrile to Amine Functionalities
The nitrile group is readily reduced to a primary amine. fiveable.me This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgfiveable.me The reaction involves the addition of hydride ions to the electrophilic carbon of the nitrile, leading to the formation of an imine intermediate, which is then further reduced to the amine. libretexts.org Recent advancements have also demonstrated the electrocatalytic reduction of acetonitrile to ethylamine (B1201723) with high selectivity, offering a more environmentally friendly approach. nih.gov While specific studies on this compound are not detailed, the general reactivity of nitriles suggests it would undergo similar reductive transformations to yield the corresponding diamine.
Transformations Involving the Piperidine (B6355638) Ring
The piperidine ring, a saturated heterocycle, offers its own set of reactive possibilities, primarily centered on the nucleophilic nitrogen atom.
N-Alkylation and Acylation Reactions of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a secondary amine and thus behaves as a nucleophile. It readily participates in N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the piperidine with alkyl halides. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the reaction conditions can be controlled, for instance, by the slow addition of the alkyl halide to ensure the piperidine is in excess or by using a base like potassium carbonate or N,N-diisopropylethylamine to neutralize the acid formed during the reaction. researchgate.net
Table 2: Conditions for N-Alkylation of Piperidine
| Reagents | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Alkyl bromide or iodide | Anhydrous acetonitrile | Slow addition, room temp., N₂ atmosphere | N-alkylpiperidine | researchgate.net |
| Alkylating agent, K₂CO₃ | Dry DMF | Room temperature | N-alkylpiperidine | researchgate.net |
Ring-Opening and Ring-Expansion Reactions of the Piperidine Moiety
While the piperidine ring is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions, although these are less common transformations. Such reactions often require significant activation, for example, through the formation of a reactive intermediate or the use of specific catalysts. There is limited specific information in the searched literature detailing these particular reactions for this compound itself. However, the broader field of piperidine chemistry includes methods for such transformations, often as part of the synthesis of more complex alkaloid structures.
Reactivity of the Pyridine (B92270) Ring
The pyridine ring in this compound exhibits a rich and diverse reactivity, influenced by the electron-withdrawing nature of the nitrogen atom. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen, while rendering it less reactive towards electrophiles compared to benzene (B151609).
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the deactivating effect of the electronegative nitrogen atom. youtube.comquora.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion which is even more strongly deactivated.
When EAS does occur, substitution is directed to the 3- and 5-positions (meta to the nitrogen). youtube.com This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. The intermediate for meta-substitution avoids this unfavorable arrangement.
For this compound, the piperidin-1-yl-acetonitrile substituent at the 2-position will further influence the regioselectivity of the reaction. However, due to the strong deactivation of the ring, forcing conditions are typically required for electrophilic substitution to proceed.
| Reaction Type | Reagent/Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-(piperidin-1-yl)acetonitrile |
| Sulfonation | SO₃/H₂SO₄ | 2-(Piperidin-1-yl)acetonitrile-5-sulfonic acid |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 3-Bromo-2-(piperidin-1-yl)acetonitrile or 3-Chloro-2-(piperidin-1-yl)acetonitrile |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNA), particularly at the 2- and 4-positions. youtube.comquora.comyoutube.com The electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer-type intermediate formed during the reaction.
In this compound, the pyridine ring is already substituted at the 2-position. Therefore, direct nucleophilic substitution would require the displacement of a leaving group at the 4- or 6-position. If a suitable leaving group, such as a halide, is present at these positions, it can be readily displaced by a variety of nucleophiles.
For the parent molecule, direct nucleophilic attack on the unsubstituted ring is also possible under forcing conditions, such as the Chichibabin reaction, which involves the amination of the pyridine ring with sodium amide. This reaction typically occurs at the 2- or 6-position.
| Nucleophile | Reagent/Conditions | Potential Product |
| Amide ion | NaNH₂, liquid NH₃ | 4-Amino-2-(piperidin-1-yl)acetonitrile |
| Alkoxide | RONa, ROH, heat | 4-Alkoxy-2-(piperidin-1-yl)acetonitrile (with a leaving group at C4) |
| Thiolate | RSNa, heat | 4-(Alkylthio)-2-(piperidin-1-yl)acetonitrile (with a leaving group at C4) |
N-Oxidation of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophilic oxidizing agents, leading to the formation of a pyridine N-oxide. organic-chemistry.orgwikipedia.org This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. researchgate.net
The formation of the N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This makes the ring more susceptible to both electrophilic and nucleophilic attack. Electrophilic substitution is directed to the 4-position, while nucleophilic substitution is facilitated at the 2- and 6-positions. semanticscholar.orgresearchgate.net The N-oxide can be subsequently deoxygenated, providing a versatile strategy for the functionalization of the pyridine ring.
Transition Metal Coordination Chemistry Involving Pyridine Ligands
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent Lewis base and a versatile ligand for coordination to transition metals. wikipedia.orgjscimedcentral.comsemanticscholar.org The nitrile group can also potentially coordinate to metal centers, allowing the molecule to act as a bidentate ligand.
Pyridine and its derivatives form stable complexes with a wide variety of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, ruthenium, rhodium, palladium, silver, and platinum. wikipedia.orgjscimedcentral.comresearchgate.net The coordination geometry and stability of these complexes depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
The coordination of the pyridine nitrogen to a metal center can influence the reactivity of the pyridine ring itself. For instance, coordination can activate the ring towards nucleophilic attack or facilitate C-H activation reactions. The nitrile functionality in this compound adds another layer of complexity and potential for interesting coordination chemistry, possibly leading to the formation of chelate complexes. wikipedia.org
Stereochemical Considerations in Reactions Involving this compound
The structure of this compound possesses a chiral center at the α-carbon of the acetonitrile group. Therefore, this compound can exist as a pair of enantiomers. Any reaction that involves the formation or transformation of this stereocenter must take into account the stereochemical outcome.
If the synthesis of this compound does not employ a chiral catalyst or starting material, the product will be a racemic mixture of the (R) and (S) enantiomers. The separation of these enantiomers would require chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography.
Reactions that proceed through the formation of an enolate at the α-carbon of the nitrile will lead to racemization if the enolate is planar and achiral. Subsequent reaction of this enolate with an electrophile will likely produce a racemic mixture of products, unless a chiral auxiliary or catalyst is used to control the stereochemistry of the newly formed stereocenter.
Furthermore, the piperidine ring itself can adopt different chair conformations. The substituents on the piperidine ring can influence the conformational equilibrium. In reactions involving the piperidine ring, the stereochemical relationship between the substituents will play a crucial role in determining the stereochemical outcome of the reaction. For example, in addition reactions to a double bond within the piperidine ring (if formed through oxidation), the approach of the reagent can be directed by existing stereocenters, leading to diastereoselective transformations.
Derivatization and Analog Generation of Piperidin 1 Yl Pyridin 2 Yl Acetonitrile
Functional Group Interconversions on the Core Structure
Functional group interconversions (FGIs) are fundamental transformations that modify the existing functional groups within the Piperidin-1-yl(pyridin-2-yl)acetonitrile scaffold without altering the core carbon skeleton. The primary sites for such modifications are the nitrile group and the active methylene (B1212753) bridge.
The nitrile moiety is particularly versatile. Standard organic transformations can convert it into several other key functional groups. For instance, acid- or base-catalyzed hydrolysis can transform the nitrile into a carboxylic acid or an amide, respectively. Reduction of the nitrile, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, yields a primary amine, specifically 2-(piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-amine. vanderbilt.edu This introduces a basic center and a key hydrogen-bonding group.
The methylene group, situated between the two heterocyclic rings and adjacent to the nitrile, is an active methylene. Its reactivity has been utilized for the synthesis of various functionally substituted azines. mdpi.com For example, this position can be coupled with aromatic diazonium salts to produce arylhydrazone derivatives. nih.gov Furthermore, reaction with dimethylformamide dimethylacetal (DMFDMA) can yield an enamine, which serves as a precursor for synthesizing pyrazole-containing analogs. nih.gov
| Target Site | Reagent/Condition | Resulting Functional Group | Product Class |
|---|---|---|---|
| Nitrile (C≡N) | H3O+, Heat | Carboxylic Acid (-COOH) | Piperidin-1-yl(pyridin-2-yl)acetic acid |
| Nitrile (C≡N) | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) | 2-(piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-amine |
| Active Methylene (-CH-) | Ar-N2+Cl- | Arylhydrazone (-C(=N-NHAr)-) | Arylhydrazono(piperidin-1-yl)(pyridin-2-yl)acetonitrile |
| Active Methylene (-CH-) | DMFDMA | Enamine (-C(=CHNMe2)-) | 3-(Dimethylamino)-2-(piperidin-1-yl)-2-(pyridin-2-yl)acrylonitrile |
Synthesis of Conformationally Restricted Analogs
To better understand the bioactive conformation and potentially increase binding affinity by reducing entropic penalties, conformationally restricted analogs are synthesized. chemrxiv.org This involves introducing structural constraints that limit the free rotation of the piperidine (B6355638) and pyridine (B92270) rings.
One common strategy is to introduce a bridging unit across the piperidine ring, creating a bicyclic system. For example, an ethylene (B1197577) or propylene (B89431) bridge could be installed between two non-adjacent atoms of the piperidine ring to form a rigid scaffold. Another approach involves fusing a new ring to the existing piperidine or pyridine core.
A novel concept for creating rigid isosteres of piperidines involves the synthesis of "Dewar Pyridines". chemrxiv.org These strained, bicyclic structures can act as conformationally locked mimics of either equatorially or axially substituted piperidines. chemrxiv.org Applying this strategy to this compound would involve dearomatization of the pyridine precursor followed by intramolecular cyclization to create a rigid, non-planar analog where the relative orientation of the substituents is fixed. Such analogs are valuable for probing the spatial requirements of biological targets. chemrxiv.orgnih.gov
| Strategy | Description | Resulting Structure Type |
|---|---|---|
| Ring Bridging | Installation of an alkyl chain across the piperidine ring (e.g., between C-2 and C-5). | Bicyclic piperidine derivative |
| Ring Fusion | Formation of a new ring fused to the piperidine or pyridine core (e.g., a cyclopropane (B1198618) ring). | Fused heterocyclic system |
| Dewar Isostere | Synthesis of a 4H-Dewar pyridine analog to lock the conformation. chemrxiv.org | 4H-Dewar pyridine isostere |
Library Generation via Parallel Synthesis Approaches
Parallel synthesis is a powerful tool for rapidly generating a large number of analogs for high-throughput screening and SAR studies. The this compound scaffold is well-suited for this approach due to its assembly from distinct building blocks that can be systematically varied.
A typical parallel synthesis approach would involve a multi-component reaction or a stepwise sequence on a solid support or in solution-phase using multi-well plates. For instance, a library could be generated by reacting a diverse set of substituted 2-chloropyridines with a collection of substituted piperidines. Alternatively, starting with a core intermediate, various functional groups can be introduced in the final steps.
An example workflow could involve the synthesis of an amino-functionalized pyridine ring, which is then subjected to a variety of coupling reactions. For example, Buchwald-Hartwig cross-coupling could be used to introduce a range of aryl or heteroaryl groups. mdpi.com Subsequent derivatization, such as guanylation of an amino group, can further expand the library's diversity. mdpi.com This systematic variation allows for a comprehensive exploration of the chemical space around the core scaffold.
| Core Scaffold | Variable Component 1 (R1) | Variable Component 2 (R2) | Reaction Type |
|---|---|---|---|
| 2-Chloropyridine | Diverse piperidines (R1 = alkyl, aryl, etc.) | - | Nucleophilic Aromatic Substitution |
| This compound | Substituents on pyridine ring (R1) | Substituents on piperidine ring (R2) | Multi-step synthesis with diverse building blocks |
| 6-Aminopyridine core | Arylboronic acids (R1) | - | Suzuki or Buchwald-Hartwig Coupling mdpi.com |
Regioselective Functionalization Strategies
Achieving regioselectivity in the functionalization of the piperidine and pyridine rings is crucial for synthesizing specific, well-defined analogs. This involves directing the introduction of new substituents to a particular carbon atom on either ring.
For the piperidine ring, direct C-H functionalization has emerged as a powerful strategy. By selecting the appropriate N-protecting group (e.g., N-Boc or N-Bs) and a suitable rhodium catalyst, it is possible to direct the insertion of a carbene to specific positions, such as C2 or C4. nih.gov This allows for the controlled installation of groups like arylacetates at defined locations on the piperidine ring. nih.gov
Regioselective functionalization of the pyridine ring is often governed by the electronic effects of the existing substituents. However, modern catalytic methods offer more precise control. For instance, visible-light-driven photocatalysis can enable the regioselective addition of radicals to N-alkoxypyridinium salts. acs.org The regioselectivity (e.g., C2 vs. C4 addition) can be controlled by the nature of the radical source, such as using phosphinoyl radicals for C4 selectivity and carbamoyl (B1232498) radicals for C2 selectivity. acs.org Palladium-catalyzed cross-coupling reactions are also a mainstay for regioselective functionalization, allowing for the introduction of urea (B33335) or aryl groups at specific positions, typically starting from a halogenated pyridine precursor. researchgate.net
| Ring System | Target Position | Methodology | Catalyst/Reagent |
|---|---|---|---|
| Piperidine | C2 or C4 | C-H Functionalization nih.gov | Dirhodium catalysts (e.g., Rh2(R-TPPTTL)4) nih.gov |
| Pyridine | C2 | Photocatalytic Carbamoylation acs.org | Quinolinone photocatalyst acs.org |
| Pyridine | C4 | Photocatalytic Phosphinoylation acs.org | Quinolinone photocatalyst acs.org |
| Pyridine | C2 | Palladium-catalyzed Ureidation researchgate.net | Pd(0) catalyst researchgate.net |
Spectroscopic and Structural Elucidation of Piperidin 1 Yl Pyridin 2 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Piperidin-1-yl(pyridin-2-yl)acetonitrile, ¹H and ¹³C NMR, along with advanced 2D techniques, are used to assign every proton and carbon atom in the molecule. researchgate.net
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the crucial methine proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the nitrile group.
Pyridine Ring Protons: The four protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.6 ppm). The proton ortho to the ring nitrogen (at C6) is the most deshielded due to the inductive effect of the nitrogen and is expected to resonate at the lowest field, often as a doublet. The other protons will appear as multiplets or doublets of doublets, with coupling constants characteristic of aromatic systems.
Methine Proton: The single proton on the carbon connecting the pyridine and piperidine rings (the α-carbon) is significantly influenced by both the aromatic pyridine ring and the electron-withdrawing nitrile group. Its signal is expected to be a singlet appearing at a distinct downfield shift compared to typical aliphatic protons.
Piperidine Ring Protons: The ten protons of the piperidine ring will exhibit more complex signals in the aliphatic region (δ 1.5-3.0 ppm). The four protons on the carbons adjacent to the nitrogen (α-protons) will be shifted downfield relative to the other piperidine protons due to the nitrogen's influence. chemicalbook.com These often appear as a multiplet. The remaining six protons (β- and γ-protons) will resonate further upfield, likely as overlapping multiplets. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H-6 | ~8.5 - 8.6 | Doublet (d) |
| Pyridine H-4 | ~7.7 - 7.8 | Triplet of doublets (td) |
| Pyridine H-3 | ~7.5 - 7.6 | Doublet (d) |
| Pyridine H-5 | ~7.2 - 7.3 | Triplet (t) |
| Methine CH | ~4.5 - 5.0 | Singlet (s) |
| Piperidine α-CH₂ (2) | ~2.5 - 2.8 | Multiplet (m) |
| Piperidine β,γ-CH₂ (3) | ~1.5 - 1.7 | Multiplet (m) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and quaternary carbons.
Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon attached to the acetonitrile-piperidine moiety (C2) and the carbon ortho to the nitrogen (C6) are expected at the lowest fields.
Nitrile Carbon: The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm.
Methine Carbon: The α-carbon connecting the two rings is expected to appear in the range of δ 60-70 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The two carbons adjacent to the nitrogen (α-carbons) will be the most downfield (δ ~50 ppm), while the β- and γ-carbons will be further upfield (δ ~23-26 ppm). chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~155 |
| Pyridine C-6 | ~149 |
| Pyridine C-4 | ~137 |
| Pyridine C-3 | ~125 |
| Pyridine C-5 | ~122 |
| Nitrile C≡N | ~118 |
| Methine CH | ~65 |
| Piperidine α-C | ~50 |
| Piperidine γ-C | ~26 |
| Piperidine β-C | ~24 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous signal assignment and conformational analysis. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It would be used to trace the connectivity of the protons on the pyridine ring (e.g., H-3 to H-4, H-4 to H-5, H-5 to H-6) and within the piperidine ring, helping to differentiate the α, β, and γ protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal (from ¹H NMR) to its corresponding carbon signal (from ¹³C NMR), for example, confirming the assignment of the methine proton to the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. It can provide insights into the preferred conformation of the molecule, such as the relative orientation of the pyridine and piperidine rings around the central C-C bond.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk The nominal molecular weight of this compound (C₁₂H₁₅N₃) is 201.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 201.
The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Key fragmentation pathways would likely include:
α-Cleavage: The bond between the piperidine ring and the methine carbon is a likely point of cleavage. This can lead to the formation of a stable pyridin-2-yl-acetonitrile radical cation or a fragment corresponding to the piperidine ring.
Loss of Piperidine: A common fragmentation for N-substituted piperidines is the loss of the entire piperidine ring or fragments thereof. miamioh.edu The loss of a proton from the molecular ion (M-1) is also common for cyclic amines, leading to a prominent peak at m/z 200. miamioh.edu
Pyridine Ring Fragmentation: The pyridine ring is relatively stable but can undergo fragmentation, such as the loss of HCN (27 Da), a characteristic fragmentation for nitrogen-containing aromatic rings.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 201 | [C₁₂H₁₅N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 200 | [C₁₂H₁₄N₃]⁺ | Loss of H˙ (M-1) |
| 117 | [C₇H₅N₂]⁺ | Cleavage of piperidine, forming [pyridin-2-yl-acetonitrile - H]⁺ |
| 84 | [C₅H₁₀N]⁺ | Piperidine cation fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.
The IR spectrum of this compound would be characterized by several key absorption bands:
C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2240-2220 cm⁻¹, which is highly characteristic of a nitrile group. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the piperidine ring and the methine carbon would be observed as stronger bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
Aromatic C=C and C=N Stretches: The pyridine ring will show a series of absorptions in the 1600-1450 cm⁻¹ region due to ring stretching vibrations.
C-N Stretch: The stretching vibration of the C-N bond in the piperidine ring would appear in the fingerprint region, typically around 1200-1100 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Pyridine) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Piperidine, Methine) | Stretching | 2950 - 2850 |
| Nitrile (C≡N) | Stretching | 2240 - 2220 |
| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1450 |
| Aliphatic C-N (Piperidine) | Stretching | 1200 - 1100 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or a suitable derivative would provide a wealth of structural information. mdpi.com
The analysis would yield:
Molecular Conformation: The exact conformation of the molecule in the solid state, including the chair conformation of the piperidine ring and the relative orientation (torsion angles) of the pyridine and piperidine substituents around the central methine carbon.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-C, C-N, C≡N) and bond angles, which can be compared with theoretical values and data from related structures. researchgate.net
Table 5: Type of Data Obtained from X-ray Crystallographic Analysis
| Parameter | Type of Information | Example |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit | a, b, c (Å); α, β, γ (°) |
| Space Group | Symmetry of the crystal lattice | e.g., P2₁/c, P-1 |
| Atomic Coordinates | x, y, z position of each non-hydrogen atom | Provides the 3D structure |
| Bond Lengths | Distance between two bonded atoms | C(1)-C(2) = 1.54 Å |
| Bond Angles | Angle between three connected atoms | C(1)-C(2)-C(3) = 109.5° |
| Torsion Angles | Dihedral angle describing conformation | C(1)-C(2)-C(3)-C(4) = 55° |
Determination of Molecular Geometry and Bond Parameters
A comprehensive search of scientific literature and structural databases reveals a notable absence of specific experimental data, such as single-crystal X-ray diffraction studies, for the compound this compound. Consequently, a definitive determination of its molecular geometry and precise bond parameters from experimental sources is not possible at this time.
However, the molecular geometry can be predicted based on theoretical calculations and analysis of structurally similar compounds. It is anticipated that the piperidine ring would adopt a stable chair conformation, which is a common feature for such saturated heterocyclic systems, as seen in derivatives like 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. nih.gov In this conformation, the bond angles within the ring would be close to the ideal tetrahedral angle of 109.5°, minimizing steric strain.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for predicting the geometric and electronic structure of molecules in the absence of experimental data. nih.govias.ac.in Such calculations could provide optimized bond lengths, bond angles, and torsion angles for this compound. For instance, the C-C and C-N bond lengths within the pyridine and piperidine rings are expected to be within the typical ranges observed for similar heterocyclic compounds. The C≡N bond of the acetonitrile (B52724) group would exhibit a characteristic short bond length indicative of a triple bond.
Interactive Data Table: Predicted Bond Parameters (Hypothetical)
| Parameter | Predicted Value Range | Structural Moiety |
| C-N (piperidine) | 1.45 - 1.48 Å | Piperidine Ring |
| C-C (piperidine) | 1.52 - 1.55 Å | Piperidine Ring |
| C-N (pyridine) | 1.33 - 1.38 Å | Pyridine Ring |
| C-C (pyridine) | 1.38 - 1.40 Å | Pyridine Ring |
| C-C (acetonitrile) | 1.46 - 1.49 Å | Acetonitrile Group |
| C≡N (acetonitrile) | 1.14 - 1.16 Å | Acetonitrile Group |
| C-N-C (piperidine) | 110 - 114° | Piperidine Ring |
| C-C-C (piperidine) | 109 - 112° | Piperidine Ring |
| C-N-C (pyridine) | 116 - 119° | Pyridine Ring |
| C-C-N (pyridine) | 122 - 125° | Pyridine Ring |
Note: These values are hypothetical and based on typical bond parameters for similar functional groups. Actual values would require experimental determination or high-level computational modeling.
Analysis of Intermolecular Interactions and Crystal Packing
Without experimental crystal structure data, a definitive analysis of the intermolecular interactions and crystal packing of this compound remains speculative. However, based on the functional groups present in the molecule, several types of non-covalent interactions can be anticipated to play a role in its solid-state assembly.
The presence of the nitrogen atom in the pyridine ring and the cyano group provides potential sites for hydrogen bonding, although the molecule itself lacks strong hydrogen bond donors. In a crystalline state, weak C-H···N hydrogen bonds might be formed, where hydrogen atoms from the piperidine or pyridine rings interact with the nitrogen atoms of neighboring molecules.
Molecular modeling techniques could be employed to predict plausible crystal packing arrangements and to estimate the lattice energy. researchgate.net Such simulations can provide insight into the most energetically favorable packing motifs and the relative contributions of the different types of intermolecular forces.
Interactive Data Table: Potential Intermolecular Interactions
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |
| C-H···N Hydrogen Bonds | C-H (piperidine/pyridine) | N (pyridine/nitrile) | Moderate |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Significant |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Significant |
Note: The existence and strength of these interactions are predictive and await experimental confirmation.
Computational and Theoretical Investigations of Piperidin 1 Yl Pyridin 2 Yl Acetonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Piperidin-1-yl(pyridin-2-yl)acetonitrile, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized molecular geometry. electrochemsci.orgnih.gov This analysis would provide key energetic and structural parameters.
This process would yield data on:
Bond Lengths: The calculated distances between bonded atoms (e.g., C-C, C-N, C-H).
Bond Angles: The angles formed by three consecutive bonded atoms.
Total Energy: The calculated ground state energy of the optimized structure, indicating its stability.
A representative data table for such findings would look as follows:
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| Pyridine (B92270) C-N | Data not available |
| Piperidine (B6355638) C-N | Data not available |
| Acetonitrile (B52724) C≡N | Data not available |
| **Bond Angles (°) ** | |
| C-N-C (Pyridine) | Data not available |
| C-N-C (Piperidine) | Data not available |
| Dihedral Angles (°) | |
| C-C-N-C | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com
Analysis for this compound would determine:
E_HOMO: The energy of the highest occupied molecular orbital.
E_LUMO: The energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net
These calculations would also visualize the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack.
| Parameter | Energy (eV) |
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing insights into its reactive sites. The map is color-coded to show regions of different electrostatic potential. Typically:
Red: Indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
Green: Represents neutral or regions with very low potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the nitrile group, identifying them as potential sites for electrophilic interaction.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
Conformational analysis is essential for understanding the flexibility and preferred shapes of a molecule, which are critical for its biological activity and physical properties. The piperidine ring in this compound can adopt different conformations, such as chair, boat, or twist-boat. researchgate.net
Molecular Mechanics (MM): This method would be used to perform a systematic search for low-energy conformers by rotating the molecule's single bonds. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations would model the atomic movements over time, providing a dynamic view of the molecule's conformational flexibility and the stability of different conformers in various environments (e.g., in a solvent like acetonitrile). nih.gov
This analysis would identify the most stable conformer(s) and the energy barriers between them.
Reaction Mechanism Elucidation using Computational Tools
Computational tools can be used to model chemical reactions, providing detailed insights into reaction pathways and transition states. For instance, one could investigate the synthesis of this compound, which could potentially be formed from the reaction of 2-(cyanomethyl)pyridine with piperidine. mdpi.comresearchgate.net
Computational studies, often using DFT, would:
Identify the structures of reactants, transition states, intermediates, and products.
Calculate the activation energies for each step of the proposed mechanism. researchgate.netresearchgate.net
This allows for the validation of proposed reaction mechanisms, such as whether the reaction proceeds via a concerted or stepwise pathway. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic data, which can be compared with experimental results for structure verification.
NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org While experimental spectra for related compounds exist, chemicalbook.combceln.ca predicted values for the target molecule are not available.
Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). These theoretical frequencies can be correlated with experimental IR and Raman spectra to aid in peak assignment.
A table of predicted vs. experimental spectroscopic data would typically be generated for comparison.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | Data not available | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
| IR Frequencies (cm⁻¹) | Data not available | Data not available |
Computational Studies on Solvent Effects on Molecular Properties and Reactivity
Computational chemistry provides powerful tools to investigate the influence of solvents on the molecular properties and reactivity of chemical compounds. For this compound, while specific experimental and computational studies on its solvent effects are not extensively documented in the cited literature, we can infer the expected behavior based on theoretical studies of related pyridine, piperidine, and nitrile-containing molecules. Solvation models, primarily implicit continuum models like the Polarizable Continuum Model (PCM) and explicit solvent models, are employed to simulate the solvent environment and predict its impact on molecular characteristics. rsc.orgmdpi.com
The polarity of the solvent is anticipated to have a significant influence on the electronic structure and geometry of this compound. In polar solvents, an increase in the dipole moment of the molecule is expected due to the stabilization of charge separation. This can lead to slight alterations in bond lengths and angles as the molecule adapts to the surrounding dielectric medium. Theoretical investigations on similar pyridine derivatives have shown that solvent polarity can affect the energies of frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity and spectroscopic properties. tandfonline.comnih.gov
Detailed Research Findings
Computational studies on related heterocyclic compounds offer insights into the anticipated effects of solvents on this compound.
Molecular Geometry and Electronic Properties:
The geometry of the molecule is unlikely to undergo drastic changes across different solvents, but subtle variations in bond lengths and dihedral angles, particularly around the flexible piperidine ring and the link to the acetonitrile group, are probable. In polar solvents, an increase in the dipole moment is a general expectation. This is due to the reaction field induced by the solvent, which polarizes the solute's electron density. For instance, computational studies on other amine-containing heterocycles have demonstrated a clear correlation between solvent dielectric constant and the calculated dipole moment. tandfonline.com
The table below illustrates a hypothetical trend of the calculated dipole moment of this compound in various solvents, as would be predicted by DFT calculations using a continuum solvent model.
Table 1: Predicted Dipole Moment of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1.00 | 3.50 |
| Toluene | 2.38 | 4.25 |
| Dichloromethane | 8.93 | 5.10 |
| Acetonitrile | 37.50 | 5.85 |
Note: The data in this table is illustrative and based on general trends observed for similar molecules in computational studies.
Reactivity Descriptors:
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, are sensitive to the solvent environment. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. In polar solvents, it is often observed that the HOMO-LUMO gap decreases, suggesting an enhancement of reactivity. This is because polar solvents can differentially stabilize the frontier orbitals. tjnpr.org
Furthermore, the electrophilicity of the nitrile carbon is expected to be modulated by the solvent. The electron-withdrawing nature of the pyridine ring already makes the nitrile group susceptible to nucleophilic attack. nih.govnih.gov In polar solvents, this effect could be enhanced. Computational studies combining DFT calculations and kinetic measurements on other nitrile-containing compounds have shown a good correlation between calculated activation energies for nucleophilic attack and experimental reaction rates, highlighting the predictive power of these theoretical approaches. nih.govnih.gov
The table below presents hypothetical values for key reactivity descriptors of this compound in different solvent environments.
Table 2: Predicted Reactivity Descriptors of this compound in Different Solvents
| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|
| Gas Phase | -6.50 | -0.80 | 5.70 | 2.85 | 1.45 |
| Toluene | -6.45 | -0.95 | 5.50 | 2.75 | 1.55 |
| Acetonitrile | -6.35 | -1.15 | 5.20 | 2.60 | 1.70 |
Note: The data in this table is illustrative and based on general trends observed for similar molecules in computational studies.
Advanced Applications in Organic Synthesis Enabled by Piperidin 1 Yl Pyridin 2 Yl Acetonitrile
Use as a Versatile Building Block in Complex Molecule Synthesis
The molecular structure of Piperidin-1-yl(pyridin-2-yl)acetonitrile, which combines saturated and aromatic heterocyclic rings with a reactive nitrile unit, positions it as a potentially valuable building block for drug discovery and materials science. While direct applications in the total synthesis of complex natural products are still emerging, the reactivity of its constituent parts and analogous structures highlights its synthetic potential.
Compounds containing the piperidine (B6355638) moiety are prevalent in pharmaceuticals, valued for their pharmacokinetic properties. nih.gov Similarly, the pyridine (B92270) ring is a cornerstone of medicinal chemistry. nih.gov The α-aminonitrile moiety (a carbon atom bonded to a nitrile, an amine, and another carbon group) is a particularly reactive functional group. The hydrogen on the carbon atom alpha to the nitrile and pyridine ring is acidic and can be removed by a base, creating a stabilized anion. This anion can then act as a nucleophile, attacking various electrophiles to form new carbon-carbon bonds, thereby extending the molecular framework.
The synthetic utility of this arrangement is well-documented in related molecules. For instance, 2-pyridylacetonitrile (B1294559), which lacks the piperidine substituent, is a known precursor for a variety of functionally substituted pyridines and other heterocyclic systems. nih.gov Its methylene (B1212753) group is readily functionalized, enabling the construction of more elaborate structures. nih.gov Furthermore, the synthesis of Methylphenidate, a widely used pharmaceutical, proceeds through an intermediate, 2-phenyl-2-(pyridin-2-yl)acetonitrile, which shares the core α-pyridylacetonitrile structure. This demonstrates the industrial relevance of this class of compounds as precursors to complex, biologically active molecules. The presence of the piperidine group in the title compound offers an additional point of diversity and modulation of physicochemical properties for creating libraries of novel compounds.
Employment as a Cyano Source in Catalytic Cyanation Reactions
One of the most significant and well-documented applications of this compound is its role as a cyanide source in palladium-catalyzed cyanation reactions. Traditional cyanation methods often rely on highly toxic reagents like potassium or sodium cyanide. This compound provides a safer, more easily handled alternative for introducing the nitrile functional group onto aromatic rings.
Specifically, it has been successfully employed in the cyanation of arenediazonium tetrafluoroborate (B81430) derivatives. In a process catalyzed by a palladium acetate (B1210297) [Pd(OAc)₂] system, this compound effectively transfers its cyano group to various aryl rings under mild conditions. The reaction typically proceeds in tetrahydrofuran (B95107) (THF) at moderate temperatures (e.g., 55°C) and demonstrates a broad substrate scope, accommodating a variety of functional groups on the aromatic ring. This methodology achieves moderate to high yields of the desired aryl nitriles.
This transformation is particularly valuable for synthesizing pharmaceutically relevant intermediates. For example, this method has been applied to the synthesis of precursors for etravirine, an anti-HIV drug, and various 2-cyanoindole derivatives, which are investigated as potential NMDA receptor antagonists. The ability to generate aryl nitriles, which are versatile precursors for carboxylic acids, amines, and amides, from readily available aryldiazonium salts highlights the synthetic power of this reagent.
| Aryl Diazonium Substrate | Product | Yield (%) |
|---|---|---|
| 4-Fluorobenzenediazonium tetrafluoroborate | 4-Fluorobenzonitrile | 85 |
| 4-Chlorobenzenediazonium tetrafluoroborate | 4-Chlorobenzonitrile | 92 |
| 4-Bromobenzenediazonium tetrafluoroborate | 4-Bromobenzonitrile | 90 |
| 4-Methylbenzenediazonium tetrafluoroborate | 4-Methylbenzonitrile | 88 |
| 4-Methoxybenzenediazonium tetrafluoroborate | 4-Methoxybenzonitrile | 82 |
| 3-Nitrobenzenediazonium tetrafluoroborate | 3-Nitrobenzonitrile | 75 |
| Naphthalene-2-diazonium tetrafluoroborate | 2-Cyano-naphthalene | 86 |
Role in the Construction of Diverse Heterocyclic Scaffolds
The nitrile functional group is exceptionally versatile and can participate in a wide array of chemical transformations to construct new heterocyclic rings. While specific examples starting from this compound are not yet widely reported, the established reactivity of α-azinylacetonitriles provides a clear blueprint for its potential in this area.
One common strategy involves the intramolecular cyclization of a nitrile with another functional group. For example, a reaction known as the Thorpe-Ziegler cyclization involves the base-catalyzed intramolecular condensation of a dinitrile or a cyano-ester to form an enamino-nitrile or enamino-ester, which is a key step in forming new rings. In a related example, a 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetophenone was shown to undergo Thorpe-Ziegler cyclization to yield a substituted thieno[2,3-b]pyridine (B153569) derivative. lew.ro This demonstrates how a cyano group on a pyridine scaffold can be used to build fused heterocyclic systems.
Furthermore, the nitrile group can be chemically modified into other functionalities that can then participate in cyclization.
Reduction to Amines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This newly formed amine can then react with an electrophilic center elsewhere in the molecule or with an external reagent to form a new nitrogen-containing heterocycle.
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis can convert the nitrile group into a carboxylic acid. This acid can then undergo cyclization reactions, such as condensation with an amine or alcohol, to form lactams or lactones.
The reactivity of 2-pyridylacetonitrile as a precursor to various azolylpyridines further underscores this potential. nih.gov By reacting with different reagents, the activated methylene and nitrile groups work in concert to build rings such as pyrazoles or triazoles attached to the pyridine core. Given these precedents, this compound is a promising substrate for developing novel synthetic routes to complex, polycyclic heterocyclic structures of interest in medicinal and materials chemistry.
Conclusion and Future Research Directions
Summary of the Current Research Landscape Pertaining to Piperidin-1-yl(pyridin-2-yl)acetonitrile
The current body of scientific literature dedicated exclusively to this compound is notably sparse. While the compound is commercially available from various suppliers for research purposes, indicating its synthesis is achievable, dedicated studies into its specific chemical reactivity, biological activity, and material properties are not extensively reported in peer-reviewed journals. bldpharm.comscbt.comcymitquimica.comchemicalregister.com The existing research landscape is primarily characterized by its inclusion in broader studies of related chemical structures, such as piperidine (B6355638) and pyridine (B92270) derivatives.
Research into piperidine-containing compounds is extensive due to their prevalence in pharmaceuticals and their utility as building blocks in organic synthesis. nih.govnih.gov Similarly, the pyridine motif is a key component in numerous biologically active molecules and functional materials. nih.govresearchgate.net The acetonitrile (B52724) group is also a versatile functional group in organic synthesis. mdpi.com However, the specific combination of these three moieties in this compound has not been a significant focus of independent investigation. Its mention is often peripheral, as a potential intermediate or as part of a larger library of compounds in broader chemical explorations.
Identification of Knowledge Gaps and Untapped Research Avenues for this compound
The limited focused research on this compound presents several clear knowledge gaps and, consequently, numerous opportunities for future investigation:
Pharmacological Profiling: There is a significant gap in understanding the potential biological activities of this compound. Given that both piperidine and pyridine rings are common in centrally active pharmaceuticals, an initial screening for its effects on the central nervous system would be a logical starting point. Further investigations could explore its potential as an inhibitor for enzymes such as urease, a field where related pyridylpiperazine derivatives have shown promise. nih.gov
Medicinal Chemistry Scaffolding: The molecule represents a potential scaffold for the development of new therapeutic agents. Research is needed to explore how modifications to the piperidine and pyridine rings, as well as transformations of the acetonitrile group, affect its biological activity.
Coordination Chemistry: The pyridine nitrogen atom and the nitrile group present potential coordination sites for metal ions. An untapped research avenue is the investigation of its properties as a ligand in coordination chemistry, which could lead to the development of new catalysts or functional materials.
Material Science Applications: The properties of this compound in the context of materials science are entirely unexplored. Its potential incorporation into polymers or its use as a precursor for more complex organic materials has not been investigated.
Prospective Methodological Innovations in the Synthesis and Analysis of this compound
Future research could focus on developing more efficient and innovative synthetic and analytical methods for this compound and its derivatives:
Novel Synthetic Routes: While the compound is commercially available, the development of novel, high-yield, and stereoselective synthetic routes would be a valuable contribution. This could involve modern synthetic methodologies such as C-H activation, flow chemistry, or multicomponent reactions to improve efficiency and sustainability. researchgate.net Exploring enzymatic or biocatalytic approaches could also offer greener alternatives to traditional synthetic methods.
Advanced Analytical Techniques: The development of sensitive and specific analytical methods for the detection and quantification of this compound in various matrices (e.g., biological fluids, environmental samples) would be crucial for future pharmacological and toxicological studies. This could include the use of advanced chromatographic techniques coupled with mass spectrometry (LC-MS/MS) or the development of novel spectroscopic or sensor-based methods.
Computational Modeling: In silico studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the compound's reactivity, spectroscopic properties, and potential interactions with biological targets. rsc.org This would aid in guiding synthetic efforts and in the rational design of new derivatives with desired properties.
Potential for Broader Contributions to Fundamental Organic Chemistry and Materials Science
Focused research on this compound has the potential to contribute to broader scientific understanding in several areas:
Fundamental Organic Chemistry: A detailed investigation of the reactivity of the α-carbon between the piperidine and pyridine rings could provide new insights into the chemistry of such systems. The interplay of the electron-donating piperidine and the electron-withdrawing pyridine and nitrile groups could lead to novel chemical transformations and reaction mechanisms.
Medicinal Chemistry: As a novel scaffold, this compound could lead to the discovery of new classes of drugs with unique mechanisms of action. Structure-activity relationship (SAR) studies on its derivatives could provide valuable data for the broader field of drug design.
Materials Science: The exploration of its coordination chemistry and its potential as a building block for larger molecular architectures could lead to the development of new materials with interesting optical, electronic, or catalytic properties. For instance, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could be an exciting avenue for future research.
Q & A
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Substitutions like nitro (-NO₂) or trifluoromethyl (-CF₃) on the pyridine ring increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Steric Effects : Bulky substituents on piperidine (e.g., benzyl or acyl groups) can hinder nucleophilic attack, reducing reaction rates but improving selectivity .
- Biological Activity : The nitrile group may act as a hydrogen-bond acceptor, influencing interactions with biological targets (e.g., enzymes or receptors). Analogues with morpholine instead of piperidine show altered pharmacokinetics due to differences in lipophilicity .
What strategies resolve discrepancies in reaction yields or spectral data during synthesis and characterization?
Advanced Research Question
- Yield Optimization : Screen solvents (e.g., acetonitrile vs. dioxane) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions. Reflux time adjustments (e.g., 18 vs. 24 hours) may improve conversion .
- Spectral Data Conflicts : Use orthogonal techniques (e.g., ¹H/¹³C NMR with DEPT-135 for carbon hybridization, coupled with X-ray crystallography) to resolve ambiguities in IR or MS data .
- Impurity Profiling : Employ HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% piperidine) to detect byproducts. Adjust mobile phase pH to 4.0 for better resolution .
What are the stability considerations and proper storage conditions for this compound?
Basic Research Question
- Stability : The compound is stable under inert atmospheres (N₂/Ar) but degrades in the presence of strong oxidizers or moisture. Store at –20°C in amber vials to prevent photodegradation .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., HNO₃, H₂O₂) or reactive metals (e.g., Na, K). Use glass or PTFE containers instead of metals .
How can researchers design HPLC methods for analyzing this compound and its impurities?
Advanced Research Question
- Mobile Phase : Use a gradient of 25 mM potassium phosphate buffer (pH 4.0) and acetonitrile (10:90 to 90:10). Piperidine (0.3% v/v) in the mobile phase improves peak symmetry for basic compounds .
- Detection : UV detection at 254 nm is effective due to the pyridine ring’s absorbance. For impurity profiling, couple with MS for structural identification .
- Column Selection : A C18 column (5 µm, 150 mm × 4.6 mm) provides adequate resolution for polar impurities. Adjust flow rate to 1.0 mL/min for optimal efficiency .
What computational tools predict the physicochemical properties of this compound?
Advanced Research Question
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate logP ~1.2, indicating moderate lipophilicity.
- ADME Prediction : SwissADME predicts high gastrointestinal absorption (95%) but low blood-brain barrier penetration (BBB score: 0.12) due to the polar nitrile group .
- Molecular Dynamics (MD) : Simulations in GROMACS can model interactions with biological membranes, highlighting the piperidine ring’s role in membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
